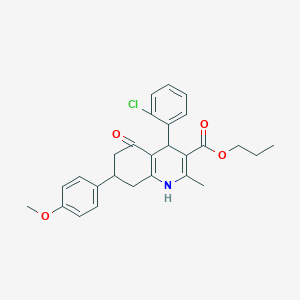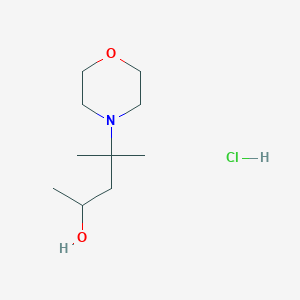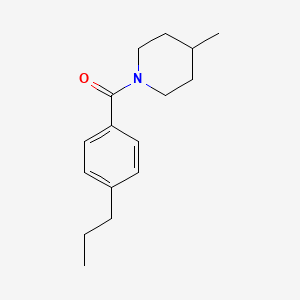![molecular formula C23H27FN2O4 B5026152 4-[(1-acetyl-4-piperidinyl)oxy]-N-(4-fluorobenzyl)-3-methoxy-N-methylbenzamide](/img/structure/B5026152.png)
4-[(1-acetyl-4-piperidinyl)oxy]-N-(4-fluorobenzyl)-3-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-acetyl-4-piperidinyl)oxy]-N-(4-fluorobenzyl)-3-methoxy-N-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and is commonly referred to as 'Compound X'.
作用機序
The mechanism of action of Compound X is not fully understood, but it is believed to act on multiple molecular targets. It has been shown to modulate the activity of various receptors, including opioid receptors and dopamine receptors. It also has an effect on the release of neurotransmitters and cytokines, which are important in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, Compound X has been shown to have a positive effect on mood and behavior in animal models of addiction and depression.
実験室実験の利点と制限
One of the major advantages of Compound X is its versatility in the laboratory. It can be used in a variety of assays and experiments to study its effects on different molecular targets and physiological systems. However, there are also limitations to its use. For example, the compound is relatively expensive and may not be readily available in some laboratories. Additionally, the complex synthesis method may limit its use in some research settings.
将来の方向性
There are many potential future directions for research on Compound X. One area of interest is its potential use in the treatment of addiction and neurological disorders. Further research is needed to determine its efficacy in human clinical trials. Additionally, the compound's anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new therapeutics. Other potential future directions include studying the compound's effects on different molecular targets and physiological systems, as well as optimizing the synthesis method to improve efficiency and reduce costs.
Conclusion:
Compound X is a promising chemical compound that has gained significant attention in the field of scientific research. It has a range of potential therapeutic applications and has been extensively studied for its anti-inflammatory, analgesic, and anti-tumor properties. The compound's mechanism of action is not fully understood, but it is believed to act on multiple molecular targets. While there are limitations to its use, the compound's versatility in the laboratory makes it a valuable tool for studying different physiological systems and molecular targets. Further research is needed to fully understand the compound's potential and to develop new therapeutics based on its properties.
合成法
Compound X can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product. The detailed synthesis method is beyond the scope of this paper, but it is important to note that the process is complex and requires specialized equipment and expertise.
科学的研究の応用
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of addiction and neurological disorders. The compound has shown promise in preclinical studies, and further research is needed to determine its efficacy in human clinical trials.
特性
IUPAC Name |
4-(1-acetylpiperidin-4-yl)oxy-N-[(4-fluorophenyl)methyl]-3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4/c1-16(27)26-12-10-20(11-13-26)30-21-9-6-18(14-22(21)29-3)23(28)25(2)15-17-4-7-19(24)8-5-17/h4-9,14,20H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZVWCZIJVJWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N(C)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5026073.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5026077.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B5026079.png)
![5-(2,3-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5026087.png)
![2-methoxy-5-methyl-1,3-bis[(2-nitrophenoxy)methyl]benzene](/img/structure/B5026098.png)


![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026122.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5026127.png)

![N-(2-chlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026130.png)
![2,4-dichloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5026141.png)

![N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5026164.png)